2-(4-Boc-amino-butylamino)-nicotinic acid
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Overview
Description
2-(4-Boc-amino-butylamino)-nicotinic acid is a compound that features a nicotinic acid core with a 4-Boc-amino-butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-amino-butylamino)-nicotinic acid typically involves the protection of amino groups using tert-butyl carbamates (Boc groups). The Boc protection is achieved under either aqueous or anhydrous conditions by reacting with a base and di-tert-butyl dicarbonate (Boc2O) . The Boc-protected intermediates are then subjected to further reactions to introduce the nicotinic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of efficient catalysts and solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance the chemoselectivity and efficiency of the Boc protection process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-amino-butylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like H2/Ni or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous conditions.
Reduction: NaBH4 in methanol.
Substitution: RMgX in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(4-Boc-amino-butylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Boc-amino-butylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions and interactions. The nicotinic acid moiety can interact with biological receptors and enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromobutyl)carbamate: Similar in structure but with a bromine substituent.
4-(Boc-amino)butyl bromide: Another Boc-protected compound with a bromine substituent.
N-Boc-1,4-butanediamine: A Boc-protected diamine.
Uniqueness
2-(4-Boc-amino-butylamino)-nicotinic acid is unique due to its combination of a Boc-protected amino group and a nicotinic acid moiety. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H23N3O4 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[amino-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-12(19)8-4-5-10-18(16)13-11(14(20)21)7-6-9-17-13/h6-7,9H,4-5,8,10,16H2,1-3H3,(H,20,21) |
InChI Key |
MKKJKGJKGFCRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN(C1=C(C=CC=N1)C(=O)O)N |
Origin of Product |
United States |
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